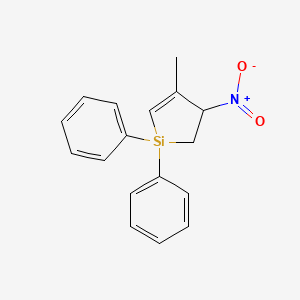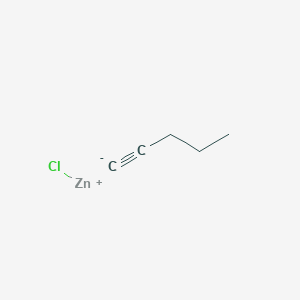![molecular formula C16H26N2O3Si B14410932 4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile CAS No. 82991-89-7](/img/structure/B14410932.png)
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile is an organosilicon compound that features a benzonitrile group attached to a silicon atom through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile typically involves the reaction of 4-aminobenzonitrile with tris(propan-2-yl)chlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom or the benzonitrile group.
Hydrolysis: The silicon-oxygen bonds in the compound can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the silicon-oxygen bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce different silicon-containing compounds.
Scientific Research Applications
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is investigated for its potential biological activities, including its interactions with enzymes and proteins.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other organosilicon compounds.
Mechanism of Action
The mechanism of action of 4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in diverse chemical reactions. The benzonitrile group can interact with nucleophiles and electrophiles, facilitating various substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-({Tris[(propan-2-yl)oxy]silyl}oxy)benzonitrile
- 4-({Tris[(propan-2-yl)oxy]silyl}amino)butanoic acid
Uniqueness
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile is unique due to its specific combination of a benzonitrile group and a tris(propan-2-yl)oxy silicon moiety. This combination imparts distinct chemical properties, making it valuable for various applications in materials science, organic synthesis, and industrial processes.
Properties
CAS No. |
82991-89-7 |
|---|---|
Molecular Formula |
C16H26N2O3Si |
Molecular Weight |
322.47 g/mol |
IUPAC Name |
4-[tri(propan-2-yloxy)silylamino]benzonitrile |
InChI |
InChI=1S/C16H26N2O3Si/c1-12(2)19-22(20-13(3)4,21-14(5)6)18-16-9-7-15(11-17)8-10-16/h7-10,12-14,18H,1-6H3 |
InChI Key |
FOZZUZDZXRBUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](NC1=CC=C(C=C1)C#N)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


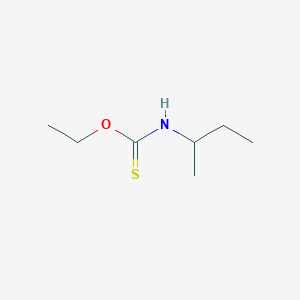
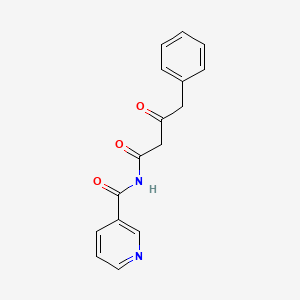
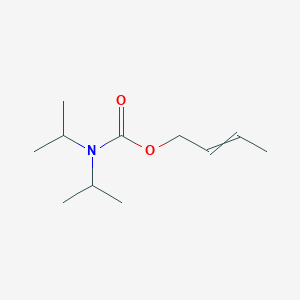
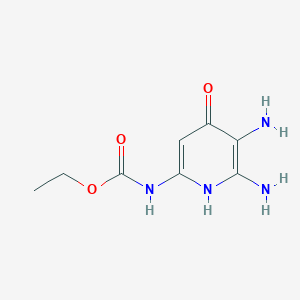

![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
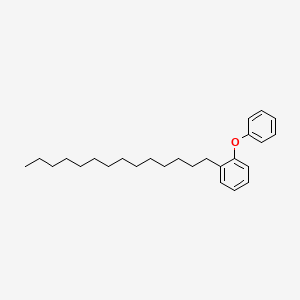
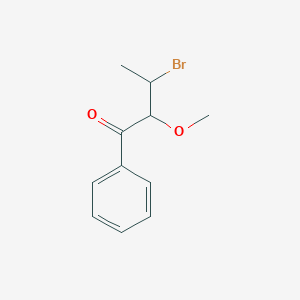


![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
